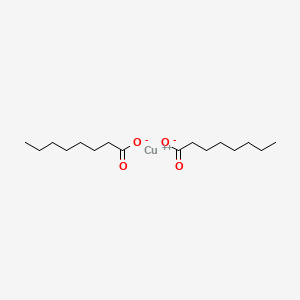
Copper octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper octanoate is a useful research compound. Its molecular formula is C16H30CuO4 and its molecular weight is 350 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Fungicide and Bactericide
Copper octanoate is primarily used as a fungicide and bactericide in agricultural settings. It is approved for use in organic farming due to its effectiveness against a range of plant diseases.
- Efficacy : Studies indicate that this compound can control bacterial diseases such as walnut blight and olive leaf spot. For instance, formulations like Copper-Count-N achieved a 72% control rate for walnut blight under specific conditions .
- Safety : According to Health Canada, when used according to label directions, this compound poses minimal risk to human health. Laboratory studies have shown low acute toxicity through various exposure routes .
| Application | Target Disease | Control Rate |
|---|---|---|
| Copper-Count-N | Walnut Blight | 72% |
| Copper Oxychloride | Olive Leaf Spot | Excellent control |
Medical Applications
Cytotoxicity Studies
Recent research has investigated the cytotoxic effects of copper(II) octanoate on mouse hippocampal astrocytes. This study revealed that exposure to this compound induces oxidative stress and activates the Nrf2-ARE pathway, which is crucial for cellular detoxification processes.
- Findings : The study determined LC25 and LC50 values of 300 μM and 350 μM, respectively, indicating significant cytotoxicity at these concentrations. Additionally, treated cells showed increased levels of glutathione and upregulation of key antioxidant genes .
| Parameter | Control Group | 300 μM Treatment | 350 μM Treatment |
|---|---|---|---|
| Cell Viability (%) | 100% | 75% | 60% |
| Total Glutathione (µM) | 10 | 15 | 18 |
| Nrf2 Nuclear Translocation | Low | High | Higher |
Material Science Applications
Wood Preservation
This compound is also explored as a wood preservative. Research indicates that it can be effectively combined with ethanolamine to create waterborne wood preservatives.
- Study Results : Experiments showed that wood treated with copper(II) octanoate exhibited similar fungicidal properties to those treated with traditional copper sulfate formulations. This suggests that this compound can be a cost-effective alternative in wood preservation applications .
| Wood Treatment Method | Efficacy | Cost Efficiency |
|---|---|---|
| Copper Sulfate | High | Moderate |
| This compound | Comparable | High |
Case Studies
-
Cytotoxicity in Astrocytes :
- Objective : To evaluate the impact of copper(II) octanoate on astrocytic cell viability.
- Methodology : Mouse hippocampal astrocytes were treated with varying concentrations of copper(II) octanoate.
- Outcome : Significant oxidative stress was noted, leading to cell death at higher concentrations.
-
Agricultural Field Trials :
- Objective : Assess the effectiveness of this compound in controlling plant diseases.
- Methodology : Field trials were conducted on crops susceptible to bacterial infections.
- Outcome : Demonstrated substantial disease control rates, validating its use as an organic pesticide.
Propiedades
Número CAS |
3890-89-9 |
|---|---|
Fórmula molecular |
C16H30CuO4 |
Peso molecular |
350 g/mol |
Nombre IUPAC |
copper;octanoate |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
VNZQQAVATKSIBR-UHFFFAOYSA-L |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2] |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2] |
Key on ui other cas no. |
20543-04-8 3890-89-9 |
Pictogramas |
Irritant; Environmental Hazard |
Números CAS relacionados |
124-07-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















